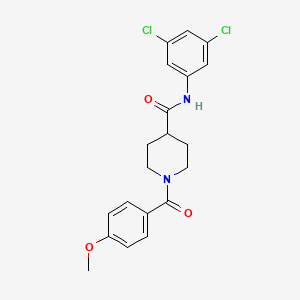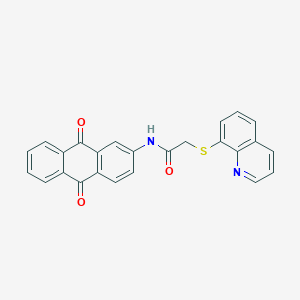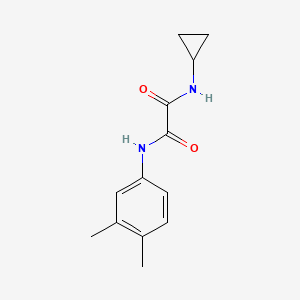
N-cyclopropyl-N'-(3,4-dimethylphenyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-cyclopropyl-N'-(3,4-dimethylphenyl)ethanediamide (CPDA) is a chemical compound that belongs to the family of N-phenylpropionamide derivatives. It is a white crystalline solid that has been extensively studied for its potential applications in scientific research. CPDA is a potent and selective antagonist of the vanilloid receptor 1 (TRPV1), which is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation.
科学的研究の応用
N-cyclopropyl-N'-(3,4-dimethylphenyl)ethanediamide has been extensively studied for its potential applications in scientific research. One of the main applications of this compound is its use as a TRPV1 antagonist. TRPV1 is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation. This compound has been shown to be a potent and selective antagonist of TRPV1, which makes it a promising candidate for the development of new analgesic drugs.
This compound has also been studied for its potential anti-inflammatory and anti-cancer properties. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for the development of new anti-cancer drugs.
作用機序
N-cyclopropyl-N'-(3,4-dimethylphenyl)ethanediamide acts as a potent and selective antagonist of TRPV1, which is a non-selective cation channel that is expressed in sensory neurons and plays a crucial role in pain sensation. TRPV1 is activated by various stimuli such as heat, acid, and capsaicin, which leads to the influx of cations such as calcium and sodium into the cell, resulting in depolarization and the generation of action potentials.
This compound binds to the vanilloid binding site of TRPV1, thereby blocking the influx of cations into the cell and preventing the generation of action potentials. This leads to the inhibition of pain sensation and the potential development of new analgesic drugs.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, which are involved in the pathogenesis of various inflammatory diseases. This compound has also been shown to induce apoptosis in cancer cells, which makes it a potential candidate for the development of new anti-cancer drugs.
実験室実験の利点と制限
One of the main advantages of N-cyclopropyl-N'-(3,4-dimethylphenyl)ethanediamide is its potency and selectivity as a TRPV1 antagonist. This makes it a promising candidate for the development of new analgesic drugs. This compound has also been shown to have potential anti-inflammatory and anti-cancer properties, which makes it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases and cancers.
One of the limitations of this compound is its solubility in water. This compound is only sparingly soluble in water, which makes it difficult to use in aqueous-based experiments. This compound is also relatively expensive, which may limit its use in some research settings.
将来の方向性
There are several future directions for the research and development of N-cyclopropyl-N'-(3,4-dimethylphenyl)ethanediamide. One potential direction is the development of new TRPV1 antagonists based on the structure of this compound. This could lead to the development of new analgesic drugs with improved potency and selectivity.
Another potential direction is the development of new anti-inflammatory and anti-cancer drugs based on the structure of this compound. This compound has been shown to have potential anti-inflammatory and anti-cancer properties, which makes it a promising candidate for the development of new drugs for the treatment of various inflammatory diseases and cancers.
Overall, this compound is a promising compound that has potential applications in scientific research. Its potency and selectivity as a TRPV1 antagonist make it a promising candidate for the development of new analgesic drugs, while its potential anti-inflammatory and anti-cancer properties make it a potential candidate for the development of new drugs for the treatment of various inflammatory diseases and cancers.
合成法
The synthesis of N-cyclopropyl-N'-(3,4-dimethylphenyl)ethanediamide involves the reaction of 3,4-dimethylphenylacetic acid with cyclopropylamine in the presence of a coupling agent such as 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) and 1-hydroxybenzotriazole (HOBt) in anhydrous dichloromethane. The resulting intermediate is then treated with thionyl chloride to form the corresponding acid chloride, which is then reacted with ethylenediamine to yield this compound as a white crystalline solid.
特性
IUPAC Name |
N-cyclopropyl-N'-(3,4-dimethylphenyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16N2O2/c1-8-3-4-11(7-9(8)2)15-13(17)12(16)14-10-5-6-10/h3-4,7,10H,5-6H2,1-2H3,(H,14,16)(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJOUARAGCSWNSW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NC2CC2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![ethyl ({[(4-methoxybenzoyl)amino]carbonothioyl}thio)acetate](/img/structure/B5181819.png)
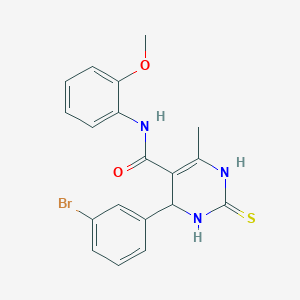
![ethyl 5-[5-(3,4-dichlorophenyl)-2-furyl]-7-methyl-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5181833.png)
![5-{2-[(1-adamantylcarbonyl)oxy]ethyl}-3-benzyl-4-methyl-1,3-thiazol-3-ium chloride](/img/structure/B5181843.png)
![4-{[2-[(2-methoxybenzoyl)amino]-3-(3-nitrophenyl)acryloyl]amino}benzoic acid](/img/structure/B5181866.png)
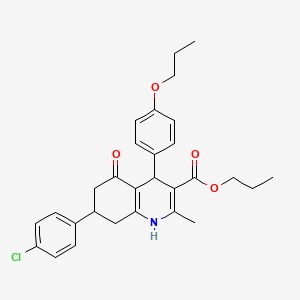
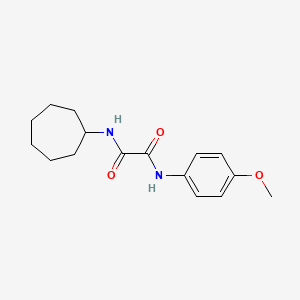
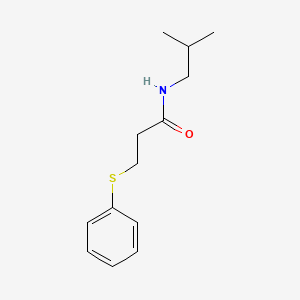
![N-isobutyl-N-{[1-(2-methoxybenzyl)-4-piperidinyl]methyl}-5-propyl-3-isoxazolecarboxamide](/img/structure/B5181886.png)
![4-[5-(3,5-dimethyl-4-isoxazolyl)-2-thienyl]-1,3-thiazol-2-amine trifluoroacetate](/img/structure/B5181908.png)
![3-(benzylsulfonyl)-N-{5-[(2-methoxyethyl)thio]-1,3,4-thiadiazol-2-yl}propanamide](/img/structure/B5181910.png)
![4-[3-(4-bromophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-5-yl]-N,N-dimethylaniline](/img/structure/B5181914.png)
